molecular formula C10H11NS B180032 1-methyl-3-(methylthio)-1H-indole CAS No. 116442-14-9

1-methyl-3-(methylthio)-1H-indole

Cat. No.: B180032
CAS No.: 116442-14-9
M. Wt: 177.27 g/mol
InChI Key: LRPYKXTWLJNQFQ-UHFFFAOYSA-N
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Description

1-Methyl-3-(methylthio)-1H-indole is a sulfur-containing indole derivative characterized by a methyl group at the 1-position and a methylthio (-SMe) substituent at the 3-position of the indole ring. Its structural uniqueness lies in the combination of sulfur-based electronegativity and indole’s aromatic system, which may influence reactivity and biological interactions.

Properties

CAS No.

116442-14-9

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

1-methyl-3-methylsulfanylindole

InChI

InChI=1S/C10H11NS/c1-11-7-10(12-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3

InChI Key

LRPYKXTWLJNQFQ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)SC

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SC

Synonyms

1-METHYL-3-(METHYLTHIO)-1H-INDOLE

Origin of Product

United States

Comparison with Similar Compounds

Selenium-Substituted Analogues

Compound : 1-Methyl-3-(phenylselanyl)-1H-indole

  • Structural Differences : Replaces the methylthio group with a phenylselanyl (-SePh) moiety.
  • Biological Activity :
    • Exhibits significant neuroprotective and antidepressant effects in streptozotocin-induced diabetic mice, reducing oxidative stress (e.g., lowering lipid peroxidation) and neuroinflammation (e.g., suppressing TNF-α and IL-6) .
    • Enhanced antioxidant capacity compared to sulfur analogues due to selenium’s redox-active properties .
  • Physicochemical Data :
    • NMR shifts: 1H-NMR (CDCl₃) δ = 7.63 (d, J = 7.8 Hz, 1H), 3.74–3.80 (s, 3H) .
    • Mass spectrometry: m/z 287 (rel. int. 8.0%) .

Compound : 1-Methyl-3-(p-tolylselenyl)-1H-indole

  • Structural Differences : Incorporates a p-tolylselenyl group (-SeC₆H₄CH₃).
  • Biological Activity : Similar neuroprotective profile but with improved solubility due to the methyl group on the aromatic ring .
  • NMR Data : δ = 2.22 (s, 3H) for the methyl group on the p-tolyl substituent .

Thiadiazole-Fused Analogues

Compound : 1-Methyl-3-[6-(thiophen-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole (12b)

  • Structural Differences : Features a fused imidazo-thiadiazole ring system at the 3-position.
  • Biological Activity :
    • Antiproliferative activity against pancreatic cancer cells (IC₅₀: 0.85–1.70 μM) via inhibition of MMP2/MMP9 proteases and FAK phosphorylation .
    • Demonstrates higher cytotoxicity than simpler sulfur-substituted indoles, likely due to enhanced π-π stacking with biological targets .

Naturally Occurring Analogues

Compound : 1-Methyl-3-(2-thiazolyl)-1H-indole

  • Structural Differences : Substituted with a thiazolyl heterocycle at the 3-position.
  • Occurrence : Isolated from Capsella bursa-pastoris (shepherd’s purse) infected with Alternaria brassicae .
  • Functional Role : Proposed as a phytoalexin with antimicrobial properties in plants .

Hydrochloride and Nitro Derivatives

Compound : 1-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

  • Structural Differences : Contains a tetrahydropyridinyl group and a hydrochloride salt.
  • Applications : Used in life science research as a precursor for drug discovery, though safety data are unavailable .

Compound : 1-Methyl-3-(2-nitro-1-phenylethyl)-1H-indole

  • Structural Differences : Features a nitroethylphenyl substituent.
  • Synthetic Utility : Intermediate in the synthesis of complex indole derivatives, with applications in medicinal chemistry .

Comparative Analysis Table

Compound 3-Position Substituent Key Properties/Bioactivity References
1-Methyl-3-(methylthio)-1H-indole -SMe Discontinued synthetic building block
1-Methyl-3-(phenylselanyl)-1H-indole -SePh Neuroprotective, antioxidant, anti-inflammatory
1-Methyl-3-(p-tolylselenyl)-1H-indole -SeC₆H₄CH₃ Improved solubility, neuroprotective
Imidazo-thiadiazole derivative (12b) Fused thiadiazole Anticancer (pancreatic cells), IC₅₀ 0.85–1.70 μM
1-Methyl-3-(2-thiazolyl)-1H-indole -Thiazolyl Natural phytoalexin, antimicrobial

Key Research Findings and Trends

  • Electron-Donating Effects : Methylthio (-SMe) and selenyl (-SeR) groups enhance electron density at the indole’s 3-position, influencing reactivity in electrophilic substitutions .
  • Biological Potency : Selenium analogues outperform sulfur derivatives in antioxidant and anti-inflammatory applications due to selenium’s superior redox activity .
  • Structural Complexity : Fused heterocycles (e.g., thiadiazole) improve binding to biological targets, as seen in anticancer activity .

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